8-Chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid
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Overview
Description
8-Chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is a heterocyclic compound that belongs to the quinolizine family This compound is characterized by its unique structure, which includes a chloro substituent and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired quinolizine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloro substituent, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolizine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid involves its interaction with specific molecular targets. The chloro substituent and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
- 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid
- 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid
- 4-hydroxy-2-quinolones
Comparison: 8-Chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-chloro-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-6-5-8(13)12-4-2-1-3-7(12)9(6)10(14)15/h5H,1-4H2,(H,14,15) |
InChI Key |
PEBDONYUVNHJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C(=CC2=O)Cl)C(=O)O)C1 |
Origin of Product |
United States |
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